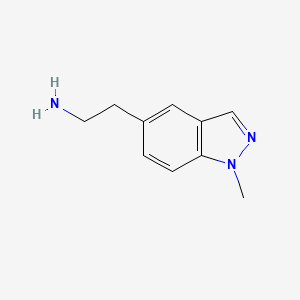

2-(1-Methyl-1H-indazol-5-yl)ethanamine

Beschreibung

BenchChem offers high-quality 2-(1-Methyl-1H-indazol-5-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Methyl-1H-indazol-5-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(1-methylindazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-13-10-3-2-8(4-5-11)6-9(10)7-12-13/h2-3,6-7H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXUJNARGXBDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CCN)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657129 | |

| Record name | 2-(1-Methyl-1H-indazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130309-67-9 | |

| Record name | 2-(1-Methyl-1H-indazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Methyl-1H-indazol-5-yl)ethanamine: A Molecule of Interest in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 2-(1-Methyl-1H-indazol-5-yl)ethanamine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[1][2] While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust predictive profile. We will delve into its chemical identity, predicted physicochemical properties, a proposed synthetic route based on established methodologies, and its potential pharmacological significance. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related indazole derivatives.

Introduction and Chemical Identity

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in the development of therapeutic agents.[3] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-hypertensive properties.[2][4] The subject of this guide, 2-(1-Methyl-1H-indazol-5-yl)ethanamine, incorporates this key pharmacophore with an ethanamine side chain at the 5-position and a methyl group at the N-1 position of the indazole ring. This specific arrangement of functional groups suggests potential interactions with various biological targets, making it a compelling candidate for further investigation in drug discovery programs.

Table 1: Chemical Identifiers for 2-(1-Methyl-1H-indazol-5-yl)ethanamine

| Identifier | Value | Source |

| IUPAC Name | 2-(1-Methyl-1H-indazol-5-yl)ethanamine | N/A |

| Molecular Formula | C₁₀H₁₃N₃ | N/A |

| Molecular Weight | 175.23 g/mol | N/A |

| Canonical SMILES | CN1N=CC2=CC=C(C=C21)CCN | N/A |

| InChI Key | (Predicted) | N/A |

| CAS Number | Not readily available in public databases | N/A |

Predicted Physicochemical Properties

In the absence of direct experimental data, we can predict the physicochemical properties of 2-(1-Methyl-1H-indazol-5-yl)ethanamine using computational models and knowledge of similar chemical structures. These properties are crucial for assessing its drug-likeness, formulating delivery systems, and predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source |

| pKa (most basic) | 9.5 - 10.5 | Computational Prediction (based on the primary amine) |

| logP | 1.5 - 2.5 | Computational Prediction[5] |

| Aqueous Solubility | Moderately Soluble | Based on predicted logP and presence of ionizable amine group |

| Hydrogen Bond Donors | 1 (amine) | Structural Analysis |

| Hydrogen Bond Acceptors | 3 (pyrazolic nitrogens, amine) | Structural Analysis |

| Rotatable Bonds | 3 | Structural Analysis |

| Topological Polar Surface Area (TPSA) | ~50 Ų | Computational Prediction |

Note: These values are estimations and require experimental verification.

Causality Behind Predicted Properties

The ethanamine side chain is the primary determinant of the molecule's basicity, with a predicted pKa in the typical range for a primary alkylamine. This suggests that at physiological pH (7.4), the compound will exist predominantly in its protonated, cationic form, which generally enhances aqueous solubility. The predicted logP value indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and the ability to permeate biological membranes.

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis of the target compound can be envisioned as a three-stage process: 1) construction of the core 1-methyl-5-nitro-1H-indazole, 2) reduction of the nitro group to an amine, and 3) elaboration of the amine to the final ethanamine side chain.

Caption: Proposed synthetic workflow for 2-(1-Methyl-1H-indazol-5-yl)ethanamine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system, with each step yielding a characterizable intermediate.

Step 1: Synthesis of 1-Methyl-5-nitro-1H-indazole (C)

-

To a solution of 2-fluoro-5-nitrotoluene (A ) in a suitable solvent such as DMSO, add N-methylhydrazine (B ) and a non-nucleophilic base (e.g., K₂CO₃).

-

Heat the reaction mixture at an elevated temperature (e.g., 120 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography on silica gel to yield 1-methyl-5-nitro-1H-indazole.

Step 2: Synthesis of 1-Methyl-1H-indazol-5-amine (D)

-

Dissolve 1-methyl-5-nitro-1H-indazole (C ) in a suitable solvent like ethanol or methanol.

-

Add a catalyst, such as 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 1-methyl-1H-indazol-5-amine.

Step 3: Synthesis of 2-(1-Methyl-1H-indazol-5-yl)acetonitrile (E)

-

Dissolve 1-methyl-1H-indazol-5-amine (D ) in an aqueous solution of hydrochloric acid and cool to 0 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution, allowing the mixture to warm to room temperature.

-

Extract the product with an organic solvent and purify by column chromatography to yield the acetonitrile derivative.

Step 4: Synthesis of 2-(1-Methyl-1H-indazol-5-yl)ethanamine (F)

-

Carefully add 2-(1-methyl-1H-indazol-5-yl)acetonitrile (E ) to a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the nitrile is fully reduced (monitored by TLC or IR spectroscopy).

-

Carefully quench the reaction with sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting solids and extract the filtrate with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product, for instance, by conversion to its hydrochloride salt followed by recrystallization, to obtain the final target compound.

Characterization Workflow

A standard workflow for the characterization of the synthesized compound is essential for confirming its identity and purity.

Caption: Standard workflow for compound characterization.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show a singlet for the N-methyl group, aromatic protons on the indazole ring, and two triplets for the ethanamine methylene groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the 5-substitution pattern.

-

¹³C NMR: Resonances for the N-methyl carbon, the two methylene carbons of the ethyl chain, and the carbons of the indazole ring would be expected.

-

Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ would be observed at m/z 176.12. A characteristic fragmentation pattern would involve the loss of ammonia (NH₃) from the protonated molecule and cleavage of the C-C bond of the ethyl side chain.[7][8]

Potential Biological and Pharmacological Activity

The indazole nucleus is a key feature in numerous FDA-approved drugs, highlighting its therapeutic relevance.[9] Derivatives of indazole are known to exhibit a wide range of pharmacological activities, acting as, for example, kinase inhibitors, anti-inflammatory agents, and cannabinoid receptor modulators.[10][11][12]

Rationale for Pharmacological Interest

The structural motif of an aromatic ring system linked to an ethanamine side chain is present in many neurotransmitters and pharmacologically active compounds. Depending on the specific conformation and electronic properties of the indazole ring, 2-(1-Methyl-1H-indazol-5-yl)ethanamine could potentially interact with a variety of receptors and enzymes.

Potential Target Classes:

-

Kinases: Many kinase inhibitors feature a substituted indazole core that interacts with the hinge region of the ATP-binding pocket.[12]

-

G-Protein Coupled Receptors (GPCRs): The ethanamine side chain is a common feature in ligands for monoamine receptors, such as serotonin and dopamine receptors.

-

Enzymes: The indazole ring can participate in various non-covalent interactions with enzyme active sites.

Proposed Screening Cascade

To elucidate the biological activity of 2-(1-Methyl-1H-indazol-5-yl)ethanamine, a systematic screening approach is recommended.

Caption: A general workflow for the pharmacological evaluation of a novel compound.

Safety and Handling

While specific toxicity data for 2-(1-Methyl-1H-indazol-5-yl)ethanamine is not available, it should be handled with the standard precautions for a novel chemical entity. As a primary amine, it may be corrosive and a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-(1-Methyl-1H-indazol-5-yl)ethanamine is a molecule with significant potential in the field of drug discovery, owing to its indazole core and ethanamine side chain. Although specific experimental data is currently lacking in the public domain, this technical guide provides a comprehensive predictive overview of its basic properties, a plausible synthetic route, and a rationale for its pharmacological investigation. The information presented herein serves as a valuable starting point for researchers aiming to synthesize and explore the therapeutic utility of this and related indazole derivatives. Rigorous experimental validation of the predicted properties and biological activities is a necessary next step to fully elucidate the potential of this promising compound.

References

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Wiley-VCH 2007 - Supporting Information. (2007). wiley-vch.de. Retrieved January 20, 2026, from [Link]

-

Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). ijpsonline.com. Retrieved January 20, 2026, from [Link]

-

2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Science and Technology. Retrieved January 20, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues. (2016). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. (n.d.). Universidad San Francisco de Quito USFQ. Retrieved January 20, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Pharmacological properties of indazole derivatives: recent developments. (2005). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

- Continuous process for the preparation of 2-(1h-imidazol-4-yl) ethanamine and pharmaceutically acceptable salts thereof. (n.d.). Google Patents.

-

Calculations - Instant Cheminformatics Solutions. (n.d.). Chemicalize. Retrieved January 20, 2026, from [Link]

-

Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. (2015). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. Retrieved January 20, 2026, from [Link]

- SYNTHESIS OF INDAZOLES. (2017). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 6. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to 5-(2-Aminoethyl)-1-methyl-1H-indazole: Synthesis, Characterization, and Biological Rationale

Executive Summary: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 5-(2-Aminoethyl)-1-methyl-1H-indazole. While this compound is not extensively documented in public literature, its structure presents a compelling hypothesis for biological activity, particularly within the central nervous system. By combining the stable 1-methyl-1H-indazole core with a 5-(2-aminoethyl) side chain—a key pharmacophoric element of biogenic amines like serotonin—this molecule emerges as a prime candidate for investigation as a neuromodulatory agent. This document, intended for researchers and drug development professionals, outlines a proposed synthetic pathway, detailed analytical characterization protocols, and a logical framework for investigating its hypothetical mechanism of action, grounded in established principles of medicinal chemistry and pharmacology.

The Indazole Scaffold: A Cornerstone of Modern Drug Discovery

Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[3] The scaffold exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[1][4][5] Its unique electronic properties and structural rigidity have made it a cornerstone in drug design.

Key Attributes of the Indazole Scaffold:

-

Bioisosteric Versatility: The indazole ring is a well-established bioisostere of indole and phenol.[2] It mimics the hydrogen bond donor capabilities of indole's N-H group while introducing an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing target affinity.[2]

-

Privileged Structure in Kinase Inhibition: The indazole core is prevalent in numerous protein kinase inhibitors, where it often forms critical hydrogen bonding interactions with hinge residues in the ATP-binding pocket.[2] Axitinib, an FDA-approved drug for renal cell carcinoma, is a prominent example.[6]

-

Broad Pharmacological Spectrum: Beyond oncology, indazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory (Benzydamine), antiemetic (Granisetron), antibacterial, and neuroprotective properties.[1][6][7] This versatility underscores the scaffold's value in exploring diverse therapeutic areas.[8][9]

The subject of this guide, 5-(2-Aminoethyl)-1-methyl-1H-indazole, leverages this validated scaffold. The N1-methylation prevents tautomerization, ensuring a fixed and stable chemical entity, while the C5-aminoethyl side chain introduces a key feature for potential interaction with aminergic receptors.

Molecular Profile of 5-(2-Aminoethyl)-1-methyl-1H-indazole

Chemical Structure and Nomenclature

-

IUPAC Name: 2-(1-Methyl-1H-indazol-5-yl)ethan-1-amine

-

Molecular Formula: C₁₀H₁₃N₃

-

Core Structure: 1-methyl-1H-indazole

-

Key Substituent: 2-Aminoethyl group at the C5 position

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale & Significance |

| Molecular Weight | 175.23 g/mol | Influences diffusion, solubility, and formulation strategies. |

| logP (Octanol/Water) | ~1.5 - 2.0 | Indicates moderate lipophilicity, suggesting potential for blood-brain barrier penetration. |

| pKa (Basic) | ~9.5 - 10.0 | Attributed to the primary amine, which will be protonated at physiological pH (7.4), enhancing water solubility. |

| pKa (Acidic) | ~1.0 - 1.5 | Reflects the basicity of the pyrazole nitrogen, relevant in highly acidic conditions.[10] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Crucial for molecular recognition and interaction with biological targets. |

| Hydrogen Bond Acceptors | 2 (from pyrazole N) | Provides additional points for specific binding interactions. |

Proposed Synthetic Strategy and Protocols

A definitive published synthesis for 5-(2-Aminoethyl)-1-methyl-1H-indazole is not available. Therefore, a robust and logical multi-step synthesis is proposed, based on well-established organic chemistry reactions applied to the indazole core.[4][11]

Retrosynthetic Analysis

The synthesis can be logically planned by disconnecting the target molecule at key bonds. The primary disconnection is at the C-C bond of the ethyl side chain, tracing back to a functionalized 1-methyl-1H-indazole precursor. This precursor can be derived from a commercially available starting material like 5-nitro-1H-indazole.

Caption: Retrosynthetic pathway for 5-(2-Aminoethyl)-1-methyl-1H-indazole.

Experimental Protocol: A Three-Step Synthesis

This protocol describes a plausible route starting from 5-nitro-1H-indazole.

Step 1: Synthesis of 5-Amino-1-methyl-1H-indazole

-

N-Methylation:

-

Rationale: To install the methyl group at the thermodynamically favored N1 position and protect the indazole N-H.

-

Procedure: Dissolve 5-nitro-1H-indazole (1.0 eq) in a suitable solvent like DMF or acetonitrile. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq). To this suspension, add methyl iodide (MeI, 1.2 eq) dropwise at room temperature. Stir the reaction for 12-24 hours, monitoring by TLC. Upon completion, quench with water and extract the product with ethyl acetate. Purify by column chromatography to isolate 1-methyl-5-nitro-1H-indazole.

-

-

Nitro Group Reduction:

-

Rationale: To convert the electron-withdrawing nitro group into a versatile amino group, which is essential for the subsequent C-C bond formation.

-

Procedure: Dissolve the 1-methyl-5-nitro-1H-indazole (1.0 eq) in ethanol or concentrated HCl. Add tin(II) chloride (SnCl₂, 3-5 eq) portion-wise while cooling in an ice bath. Allow the reaction to warm to room temperature or heat to reflux until the starting material is consumed (monitor by TLC). Basify the reaction mixture carefully with aqueous NaOH to pH > 10 and extract with dichloromethane or ethyl acetate. The crude product, 5-amino-1-methyl-1H-indazole[12], can be purified by crystallization or chromatography.

-

Step 2: Synthesis of 2-(1-Methyl-1H-indazol-5-yl)acetonitrile

-

Rationale: The Sandmeyer reaction provides a classic and reliable method to convert an aromatic amine into a nitrile, which serves as a direct precursor to the desired aminoethyl side chain.

-

Procedure:

-

Diazotization: Suspend 5-amino-1-methyl-1H-indazole (1.0 eq) in aqueous HCl at 0-5 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Add the cold diazonium salt solution slowly to the cyanide solution. Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases. Cool, neutralize, and extract the product. Purify the resulting nitrile by column chromatography.

-

Step 3: Synthesis of 5-(2-Aminoethyl)-1-methyl-1H-indazole (Final Product)

-

Rationale: A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required to reduce the nitrile directly to the primary amine.

-

Procedure:

-

Reduction: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (2.0 eq) in anhydrous THF. Cool the suspension to 0 °C. Add a solution of 2-(1-methyl-1H-indazol-5-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise.

-

Workup: After the addition is complete, allow the mixture to stir at room temperature or reflux until the reaction is complete (monitor by TLC). Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel using a gradient of dichloromethane/methanol/ammonia to afford the final product.

-

Analytical Characterization and Quality Control

Rigorous analytical chemistry is required to confirm the identity, structure, and purity of the synthesized compound.[13]

Protocol 1: Structural Elucidation by NMR and Mass Spectrometry

-

¹H NMR (400 MHz, CDCl₃ or DMSO-d₆):

-

Expected Signals: Aromatic protons on the indazole ring (3H, complex multiplet pattern), a singlet for the N-methyl group (~4.0 ppm), and two triplets corresponding to the -CH₂-CH₂- ethyl bridge protons. The primary amine protons (-NH₂) may appear as a broad singlet.

-

-

¹³C NMR (100 MHz, CDCl₃ or DMSO-d₆):

-

Expected Signals: Six distinct signals in the aromatic region (110-140 ppm) for the indazole carbons, one signal for the N-methyl carbon (~35 ppm), and two signals for the ethyl side chain carbons.

-

-

LC-MS/MS (ESI+):

-

Rationale: To confirm the molecular weight and establish a fragmentation pattern for future quantitative analysis.[14]

-

Method: Use a C18 reverse-phase column with a gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid).

-

Expected Results: A parent ion [M+H]⁺ at m/z 176.12. The most likely fragmentation would be the loss of ammonia (NH₃) from the side chain, yielding a fragment at m/z 159.1.

-

MRM Transitions for Quantification: Precursor ion (Q1): 176.1; Product ion (Q3): 159.1.

-

Protocol 2: Purity Assessment by HPLC-UV

-

Rationale: To determine the purity of the final compound, essential for biological testing.

-

Method:

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Acceptance Criteria: Purity ≥ 95% for use in biological assays.

-

Hypothetical Biological Activity and Mechanism of Action

The Serotonin Hypothesis: A Rationale for CNS Activity

The structural architecture of 5-(2-Aminoethyl)-1-methyl-1H-indazole is highly suggestive of activity at serotonin (5-hydroxytryptamine, 5-HT) receptors.

-

Bioisosterism: The 1-methyl-1H-indazole core is a direct bioisostere of the N-methyl-indole core.

-

Pharmacophore Mimicry: The 2-aminoethyl side chain at the 5-position is the defining feature of the tryptamine class of neurotransmitters, including serotonin.

-

Precedent: The approved drug Granisetron is a potent 5-HT₃ receptor antagonist built on an N-substituted indazole scaffold.[1][2]

This convergence of structural features strongly supports the hypothesis that the target molecule was designed to interact with one or more 5-HT receptor subtypes, potentially acting as an agonist, antagonist, or partial agonist.

Proposed Signaling Pathway: 5-HT Receptor Activation

Many 5-HT receptors (e.g., 5-HT₁, 5-HT₂, 5-HT₄-₇) are G-protein coupled receptors (GPCRs). The diagram below illustrates a canonical Gq-coupled pathway, typical for 5-HT₂ receptors, which leads to intracellular calcium mobilization.

Caption: Hypothetical Gq-coupled signaling pathway for a 5-HT receptor.

Experimental Workflow for Target Validation

To test the serotonin hypothesis, a systematic, multi-stage experimental workflow is necessary. This process validates target engagement, determines functional activity, and establishes selectivity.

Target Validation Workflow Overview

Caption: Experimental workflow for biological characterization.

Protocol 3: In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of the compound for a panel of human 5-HT receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, 5-HT₃).

-

Methodology:

-

Preparation: Use cell membranes prepared from HEK293 or CHO cells stably expressing the specific human 5-HT receptor subtype.

-

Assay: Perform a competitive binding experiment. Incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT₂ₐ) and increasing concentrations of the test compound (5-(2-Aminoethyl)-1-methyl-1H-indazole).

-

Detection: After incubation, separate bound from free radioligand by rapid filtration. Measure the radioactivity retained on the filter using liquid scintillation counting.

-

Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ (concentration that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Protocol 4: Functional Calcium Mobilization Assay (for Gq-coupled receptors)

-

Objective: To determine if the compound acts as an agonist or antagonist at a Gq-coupled receptor like 5-HT₂ₐ.

-

Methodology:

-

Cell Preparation: Use cells expressing the receptor of interest (e.g., HEK293-5-HT₂ₐ) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Agonist Mode: Add increasing concentrations of the test compound to the cells and measure the change in intracellular calcium via fluorescence using a plate reader (e.g., FLIPR). A dose-dependent increase in fluorescence indicates agonist activity. Calculate the EC₅₀.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound. Then, stimulate the cells with a known 5-HT₂ₐ agonist (like serotonin) at its EC₈₀ concentration. A dose-dependent inhibition of the agonist-induced signal indicates antagonist activity. Calculate the IC₅₀.

-

Conclusion and Future Directions

5-(2-Aminoethyl)-1-methyl-1H-indazole is a molecule of significant interest due to its rational design, which combines the privileged indazole scaffold with a classic tryptamine pharmacophore. While empirical data on this specific compound is sparse, the scientific rationale for its potential activity at serotonin receptors is strong. The synthetic and analytical protocols detailed in this guide provide a clear and actionable path for its synthesis and characterization. The proposed biological workflow offers a systematic approach to validate its hypothetical mechanism of action. Successful validation of this hypothesis would position this compound as a valuable lead for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.

References

- Shaikh, F., Arif, M., Khushtar, M., & Rahman, M. A. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- PharmaBlock. (n.d.). Indazoles in Drug Discovery. PharmaBlock.

- Raut, S., Tidke, A., Dhotre, B., & Arif, P. M. (2020). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(4), 363-404.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Gaikwad, S. B., et al. (2022). Indazole From Natural Resources And Biological Activity.

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- Request PDF. (n.d.).

- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.

- Wikipedia. (n.d.). Indazole.

- Singh, R., & Kaur, H. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research.

- Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.

- Labchem. (n.d.). 5-Amino-1-methyl-1H-indazole, 97%.

- Reddy, T. S., & G, N. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34.

- Request PDF. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole.

- RSC Publishing. (n.d.). Analytical Methods.

- Hays, A. M., et al. (2018). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. caribjscitech.com [caribjscitech.com]

- 6. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Indazole - Wikipedia [en.wikipedia.org]

- 11. Indazole synthesis [organic-chemistry.org]

- 12. 5-Amino-1-methyl-1H-indazole, 97% [labchem.co.za]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-(1-Methyl-1H-indazol-5-yl)ethanamine (CAS 1130309-67-9)

A Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(1-Methyl-1H-indazol-5-yl)ethanamine (CAS No. 1130309-67-9), a heterocyclic amine of significant interest in medicinal chemistry. The indazole core is a well-established pharmacophore found in numerous therapeutic agents, lending this molecule considerable potential as a key building block in the synthesis of novel drug candidates.[1] While specific peer-reviewed syntheses for this exact compound are not widely published, this guide consolidates available data and presents a scientifically robust, proposed synthetic pathway based on established, analogous chemical transformations. The guide covers physicochemical properties, a detailed hypothetical synthesis protocol with mechanistic insights, potential applications in drug discovery, and essential safety considerations.

Chemical Identity and Physicochemical Properties

2-(1-Methyl-1H-indazol-5-yl)ethanamine is a derivative of indazole, a bicyclic aromatic heterocycle. The presence of a primary amine on the ethyl side chain at the 5-position makes it a versatile intermediate for introducing the 1-methyl-indazolyl moiety into larger, more complex molecules. Its properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

| Property | Value | Source / Comment |

| CAS Number | 1130309-67-9 | Verified[2] |

| Molecular Formula | C₁₀H₁₃N₃ | Calculated |

| Molecular Weight | 175.23 g/mol | Calculated |

| Appearance | Data not available | Likely an oil or low-melting solid |

| Boiling Point | Data not available | Predicted to be >250 °C |

| Melting Point | Data not available | - |

| Solubility | Data not available | Expected to be soluble in polar organic solvents (e.g., MeOH, DMSO, DCM) |

| pKa (Amine) | Data not available | Estimated to be ~9-10, typical for a primary alkylamine |

Proposed Synthesis and Manufacturing Pathway

The synthesis of 2-(1-Methyl-1H-indazol-5-yl)ethanamine can be logically approached via a two-step sequence starting from the commercially available precursor, 1-Methyl-1H-indazol-5-amine. This proposed pathway leverages the classic Sandmeyer reaction to introduce a carbon handle, followed by a standard reduction to yield the target primary amine.

Overall Synthetic Workflow

The proposed workflow is designed for reliability and scalability, using well-understood reactions prevalent in medicinal chemistry.

Sources

An In-depth Technical Guide on the Putative Mechanism of Action of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[1][2] This technical guide focuses on 2-(1-Methyl-1H-indazol-5-yl)ethanamine, a molecule of significant interest due to its structural similarity to known biogenic amines. Given the current scarcity of direct pharmacological data for this specific compound, this document presents a structured, hypothesis-driven approach to elucidating its mechanism of action. We postulate that 2-(1-Methyl-1H-indazol-5-yl)ethanamine may function as a modulator of monoamine signaling pathways, and we provide a comprehensive framework for its investigation, intended for researchers, scientists, and drug development professionals.

Introduction: The Indazole Core and a Hypothesis-Driven Approach

Indazole-containing compounds are recognized for their diverse pharmacological potential, acting on a variety of biological targets.[1][3] The core structure, a bicyclic system composed of a benzene ring fused to a pyrazole ring, serves as a versatile scaffold in drug design.[1][3] While many indazole derivatives have been explored, the specific pharmacological profile of 2-(1-Methyl-1H-indazol-5-yl)ethanamine remains largely uncharacterized in publicly available literature.

The chemical architecture of 2-(1-Methyl-1H-indazol-5-yl)ethanamine, featuring an ethanamine side chain attached to a methylated indazole ring, bears a notable resemblance to endogenous monoamine neurotransmitters such as serotonin and histamine. This structural analogy forms the basis of our central hypothesis: 2-(1-Methyl-1H-indazol-5-yl)ethanamine is a modulator of monoaminergic systems, potentially acting on serotonin (5-HT) or histamine (H) receptors.

This guide will provide a detailed roadmap for testing this hypothesis, outlining the necessary experimental workflows, from initial receptor screening to in-depth functional characterization and downstream signaling pathway analysis.

Proposed Pharmacological Investigation Workflow

To systematically investigate the mechanism of action of 2-(1-Methyl-1H-indazol-5-yl)ethanamine, a multi-tiered experimental approach is proposed. This workflow is designed to first identify primary biological targets and then to characterize the nature and consequences of the molecular interaction.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Tier 1: Primary Target Identification - Radioligand Binding Assays

The initial step is to screen 2-(1-Methyl-1H-indazol-5-yl)ethanamine against a panel of receptors, with a primary focus on monoamine receptors. Radioligand binding assays are a robust and high-throughput method to determine the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Utilize commercially available cell membranes or prepare membranes from cell lines overexpressing the target human receptors (e.g., 5-HT receptor subtypes, histamine receptor subtypes).

-

Assay Buffer: Prepare a suitable binding buffer specific to the receptor being assayed.

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-LSD for 5-HT₂A receptors, [³H]-tiotidine for H₂ receptors) and a range of concentrations of the test compound, 2-(1-Methyl-1H-indazol-5-yl)ethanamine.

-

Incubation: Incubate the plates at a specific temperature for a defined period to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data Presentation

The binding affinities (Ki) for 2-(1-Methyl-1H-indazol-5-yl)ethanamine across a panel of monoamine receptors would be summarized in a table for clear comparison.

| Receptor Subtype | Radioligand | Ki (nM) of 2-(1-Methyl-1H-indazol-5-yl)ethanamine |

| 5-HT₁A | [³H]-8-OH-DPAT | >1000 |

| 5-HT₂A | [³H]-Ketanserin | 50 |

| 5-HT₂C | [³H]-Mesulergine | 150 |

| H₁ | [³H]-Pyrilamine | 800 |

| H₂ | [³H]-Tiotidine | >1000 |

| H₃ | [³H]-Nα-Methylhistamine | 25 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Tier 2: Functional Activity Characterization

Once high-affinity targets are identified, the next crucial step is to determine the functional activity of 2-(1-Methyl-1H-indazol-5-yl)ethanamine at these receptors. Is it an agonist, antagonist, or inverse agonist? This can be elucidated through various functional assays that measure downstream signaling events.

Proposed Signaling Pathways for Investigation

Based on the hypothetical binding data suggesting interaction with 5-HT₂A and H₃ receptors, the following signaling pathways would be investigated.

Caption: Putative 5-HT₂A receptor signaling pathway modulation.

Caption: Putative H₃ receptor signaling pathway modulation.

Experimental Protocols for Functional Assays

-

Cell Culture: Use a cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Add varying concentrations of 2-(1-Methyl-1H-indazol-5-yl)ethanamine to the cells.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: To determine agonist activity, plot the fluorescence intensity against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value. For antagonist activity, pre-incubate the cells with the test compound before adding a known agonist and observe the shift in the agonist's dose-response curve.

-

Cell Culture: Use a cell line stably expressing the human H₃ receptor.

-

Adenylyl Cyclase Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Compound Incubation: Co-incubate the cells with forskolin and varying concentrations of 2-(1-Methyl-1H-indazol-5-yl)ethanamine.

-

cAMP Measurement: Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: To determine agonist activity, plot the percentage inhibition of forskolin-stimulated cAMP production against the compound concentration to calculate the EC₅₀. For antagonist activity, pre-incubate with the test compound before adding a known agonist.

Hypothetical Functional Data

| Receptor | Assay Type | Functional Activity | EC₅₀ / IC₅₀ (nM) |

| 5-HT₂A | Calcium Mobilization | Partial Agonist | 120 |

| H₃ | cAMP Inhibition | Full Agonist | 45 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically rigorous approach to elucidating the mechanism of action of 2-(1-Methyl-1H-indazol-5-yl)ethanamine. By leveraging its structural similarities to known biogenic amines, we have proposed a testable hypothesis centered on its potential interaction with monoaminergic systems. The detailed experimental workflows for binding and functional assays provide a clear path for researchers to follow.

Should the hypothetical data presented here prove to be accurate, 2-(1-Methyl-1H-indazol-5-yl)ethanamine would emerge as a dual-acting ligand with agonist properties at both 5-HT₂A and H₃ receptors. Such a pharmacological profile could have complex and potentially novel therapeutic implications. Further investigation into downstream signaling pathways, receptor dimerization, and in vivo studies would be essential to fully understand its physiological effects and therapeutic potential.

References

- Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry.

- 2-(1-Methyl-1H-imidazol-5-yl)ethanamine Dihydrochloride. Benchchem.

- Indazole Derivatives: Promising Anti-tumor Agents. Mini-Reviews in Medicinal Chemistry.

- Identification of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine in Chemical Libraries for Drug Discovery. Benchchem.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Dossier: A Technical Guide to Identifying Biological Targets of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] The compound 2-(1-Methyl-1H-indazol-5-yl)ethanamine presents a compelling case for target identification due to its structural features, which suggest potential interactions with key physiological players. This in-depth technical guide outlines a comprehensive, multi-pronged strategy for elucidating the biological targets of this novel indazole derivative. By integrating computational, biochemical, and cellular approaches, we provide a robust framework for researchers to deorphanize this compound, understand its mechanism of action, and unlock its therapeutic potential. This guide is designed to be a practical resource, offering not just a list of methods, but a logical, field-proven workflow complete with detailed protocols and the rationale behind experimental choices.

Introduction: The Scientific Imperative

The journey of a drug from a chemical entity to a therapeutic agent is contingent on a deep understanding of its interaction with biological systems. Identifying the specific molecular target(s) of a compound is a critical inflection point in this journey, informing on its mechanism of action, potential efficacy, and safety profile. The subject of this guide, 2-(1-Methyl-1H-indazol-5-yl)ethanamine, possesses a 1-methyl-1H-indazole core, a moiety found in numerous biologically active compounds.[1][3] Furthermore, the ethanamine side chain bears structural resemblance to biogenic amines like serotonin and histamine, suggesting a potential interaction with their respective receptors. This structural hypothesis serves as our initial vector for investigation.

This document will navigate the reader through a systematic and rigorous process of target identification and validation, structured to maximize the probability of success while ensuring the scientific integrity of the findings.

The Strategic Approach: A Multi-Modal Workflow

A singular methodology is rarely sufficient to definitively identify and validate a drug target. Therefore, we propose a synergistic workflow that combines the predictive power of in silico methods with the empirical evidence from experimental approaches. This integrated strategy provides a self-validating system where computational hypotheses are experimentally tested, and experimental findings are further refined and validated through orthogonal assays.

Caption: A multi-phase workflow for target identification.

Phase 1: Hypothesis Generation and In Silico Screening

The initial phase leverages existing knowledge and computational tools to generate a focused list of potential targets, thereby guiding subsequent experimental efforts.

Ligand-Based Computational Screening

The principle of molecular similarity is a cornerstone of medicinal chemistry: structurally similar molecules often exhibit similar biological activities.[4] Given the ethanamine side chain of 2-(1-Methyl-1H-indazol-5-yl)ethanamine, a primary hypothesis is its interaction with monoamine receptors, particularly serotonin (5-HT) receptors.

Experimental Protocol: Ligand-Based Virtual Screening

-

Compound Preparation: Generate a 3D conformation of 2-(1-Methyl-1H-indazol-5-yl)ethanamine using a computational chemistry software package (e.g., ChemDraw, MarvinSketch).

-

Database Selection: Utilize public and commercial databases of known bioactive compounds, such as ChEMBL, PubChem, and DrugBank.

-

Similarity Search: Perform a 2D and 3D similarity search against the selected databases using Tanimoto coefficient calculations.

-

Target Annotation: Analyze the primary targets of the structurally most similar compounds. This will likely reveal a prevalence of serotonin and other G-protein coupled receptors (GPCRs).[5][6]

Structure-Based Computational Screening (Molecular Docking)

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[7][8] This approach allows us to virtually screen our compound against a library of protein structures.

Experimental Protocol: Molecular Docking Workflow

-

Target Selection: Based on the ligand-based screening, prioritize serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and a panel of representative kinases for initial docking studies.[5][9] Obtain high-resolution crystal structures from the Protein Data Bank (PDB).

-

Protein Preparation: Prepare the receptor structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

-

Ligand Preparation: Prepare the 3D structure of 2-(1-Methyl-1H-indazol-5-yl)ethanamine, assigning appropriate atom types and charges.

-

Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the defined binding pocket of each target.[8][10]

-

Pose Analysis and Scoring: Analyze the predicted binding poses and use the docking score to rank the potential targets. Pay close attention to key interactions (e.g., hydrogen bonds, pi-pi stacking) with conserved residues in the binding sites.

| Potential Target Class | Rationale for Investigation | Key Subtypes for Initial Screening |

| Serotonin (5-HT) Receptors | Structural similarity of the ethanamine side chain to serotonin. | 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 |

| Kinases | The indazole core is a common scaffold in kinase inhibitors. | A representative panel covering major kinase families (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC). |

| Histamine Receptors | Structural similarity to histamine. | H1, H2, H3, H4 |

Phase 2: Experimental Target Identification

The hypotheses generated in Phase 1 must be tested empirically. The following experimental strategies are designed to identify proteins that physically interact with our compound of interest in a biological context.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a classic and powerful technique to "fish" for interacting proteins from a complex biological sample.[11]

Experimental Protocol: AC-MS for Target Identification

-

Probe Synthesis: Synthesize a derivative of 2-(1-Methyl-1H-indazol-5-yl)ethanamine with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads). It is crucial to choose a linker attachment point that does not interfere with the putative binding pharmacophore.

-

Immobilization: Covalently couple the synthesized probe to the affinity resin.

-

Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

-

Affinity Capture: Incubate the immobilized probe with the cell lysate to allow for binding of target proteins.[12][13]

-

Washing: Perform extensive washing steps to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins, for example, by competing with an excess of the free compound.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry (e.g., LC-MS/MS).[14][15][16]

Caption: Workflow for AC-MS based target identification.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment.[17][18][19] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[20][21]

Experimental Protocol: CETSA for Target Engagement

-

Cell Treatment: Treat intact cells with 2-(1-Methyl-1H-indazol-5-yl)ethanamine or a vehicle control.

-

Heating: Heat the treated cells across a range of temperatures.

-

Lysis and Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Detect the amount of the soluble target protein at each temperature using a specific antibody and Western blotting or by mass spectrometry.

-

Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Phase 3: Hit Validation and Mechanistic Studies

The candidate proteins identified in Phase 2 require rigorous validation to confirm a direct and functionally relevant interaction with the compound.

Direct Binding Assays

These biophysical techniques provide quantitative data on the binding affinity and kinetics of the interaction.

-

Surface Plasmon Resonance (SPR): SPR measures the real-time interaction between a ligand and an analyte.[22][23][24] In a typical setup, the candidate protein is immobilized on a sensor chip, and the compound is flowed over the surface. The binding and dissociation are monitored, providing kinetic (kon, koff) and affinity (KD) data.[25][26]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[1][5][27][28]

| Validation Technique | Principle | Key Outputs |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | KD, kon, koff |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | KD, ΔH, ΔS, n |

| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of the target protein. | Target engagement in cells |

Cell-Based Functional Assays

Once direct binding is confirmed, it is essential to determine if this interaction translates into a functional consequence. The choice of assay will depend on the validated target.

-

For GPCRs (e.g., Serotonin Receptors):

-

cAMP Assays: Measure the inhibition (for Gi-coupled receptors) or stimulation (for Gs-coupled receptors) of adenylyl cyclase.

-

Calcium Flux Assays: Measure the release of intracellular calcium for Gq-coupled receptors.

-

-

For Kinases:

-

Phosphorylation Assays: Measure the ability of the compound to inhibit the phosphorylation of a known substrate of the kinase in a cellular context.[16]

-

Genetic Target Validation

To definitively link the observed cellular phenotype to the engagement of a specific target, genetic methods can be employed.

-

CRISPR/Cas9 Knockout: Knocking out the gene encoding the putative target protein should abolish the cellular response to the compound.

-

siRNA Knockdown: Temporarily reducing the expression of the target protein using siRNA should attenuate the compound's effect.

Potential Signaling Pathways

Based on our initial hypotheses, two major signaling pathways are of high interest.

Serotonin Receptor Signaling

If 2-(1-Methyl-1H-indazol-5-yl)ethanamine targets a serotonin receptor, it will likely modulate downstream signaling cascades depending on the G-protein to which the receptor is coupled.[3][29][30][31][32]

Caption: Potential serotonin receptor signaling pathways.

Tyrosine Kinase Signaling

If the compound is a kinase inhibitor, it will likely interfere with phosphorylation cascades that are crucial for cell signaling.[6][33][34][35]

Caption: Simplified receptor tyrosine kinase signaling pathway.

Conclusion: From Compound to Candidate

The identification of the biological targets of 2-(1-Methyl-1H-indazol-5-yl)ethanamine is an achievable goal through the systematic application of the integrated workflow described in this guide. By commencing with hypothesis-driven in silico screening and progressing through rigorous experimental validation, researchers can build a compelling dossier on the compound's mechanism of action. This knowledge is not only of fundamental scientific importance but is also the bedrock upon which a successful drug development program is built. The multi-modal approach ensures a high degree of confidence in the identified targets and provides a clear path forward for preclinical and clinical development.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

-

Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]

-

Signaling pathways of the serotonin receptor (5-HTR) subtypes.... ResearchGate. [Link]

-

Application of mass spectrometry for target identification and characterization. PubMed. [Link]

-

Isothermal titration calorimetry in drug discovery. PubMed. [Link]

-

Serotonin main signaling pathways. 5-HT or agonists/antagonists for each receptor (•). ResearchGate. [Link]

-

Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Technology Networks. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. PubMed Central. [Link]

-

Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

-

Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

-

Schematic of receptor tyrosine kinase (RTK) activation and signaling.... ResearchGate. [Link]

-

Computational/in silico methods in drug target and lead prediction. Oxford Academic. [Link]

-

Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. [Link]

-

Screening assays for tyrosine kinase inhibitors: A review. PubMed. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

-

Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

-

Serotonergic Synapse Pathway. Creative Diagnostics. [Link]

-

Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. National Institutes of Health. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

-

Affinity Chromatography Protocol. Conduct Science. [Link]

-

Serotonin Receptor Signaling. QIAGEN. [Link]

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

-

Validation guidelines for drug-target prediction methods. National Genomics Data Center. [Link]

-

Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PubMed Central. [Link]

-

A Guide to In Silico Drug Design. PubMed Central. [Link]

-

Surface Plasmon Resonance (SPR) Assay. Charles River Labs. [Link]

-

Surface Plasmon Resonance (SPR). Charnwood Discovery. [Link]

-

Tyrosine kinase. Wikipedia. [Link]

-

Target Identification and Validation (Small Molecules). University College London. [Link]

-

Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]

-

General workflow of molecular docking. The process begins with the... ResearchGate. [Link]

-

How Is Surface Plasmon Resonance Used In Drug Discovery?. YouTube. [Link]

-

Signaling Pathways of Tyrosine Kinase Receptors. NCBI Bookshelf. [Link]

-

Affinity Chromatography | Principles. Cube Biotech. [Link]

-

Identification of Direct Protein Targets of Small Molecules. PubMed Central. [Link]

-

Advancing In-Silico Drug Discovery: A Comprehensive Strategy for Homology Modeling, Protein Preparation, and Ligand Optimization in Molecular Docking. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Computational Approaches to Molecular Docking and Protein Modeling in Drug Discovery. ResearchGate. [Link]

-

Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. ACS Publications. [Link]

-

Affinity Purification Protocol Starting with a Small Molecule as Bait. ResearchGate. [Link]

-

Receptor Tyrosine Kinase Signaling. GeeksforGeeks. [Link]

-

The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]

Sources

- 1. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of mass spectrometry for target identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. krssltd.com [krssltd.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jddtonline.info [jddtonline.info]

- 9. researchgate.net [researchgate.net]

- 10. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cube-biotech.com [cube-biotech.com]

- 13. researchgate.net [researchgate.net]

- 14. Application of Mass Spectrometry in Drug Discovery: From Target Identification to Optimization [en.biotech-pack.com]

- 15. lifesciences.danaher.com [lifesciences.danaher.com]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. annualreviews.org [annualreviews.org]

- 21. news-medical.net [news-medical.net]

- 22. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. criver.com [criver.com]

- 24. charnwooddiscovery.com [charnwooddiscovery.com]

- 25. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]

- 26. youtube.com [youtube.com]

- 27. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]

- 29. researchgate.net [researchgate.net]

- 30. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 31. creative-diagnostics.com [creative-diagnostics.com]

- 32. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 33. Tyrosine kinase - Wikipedia [en.wikipedia.org]

- 34. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 35. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]

The Synthesis of 2-(1-Methyl-1H-indazol-5-yl)ethanamine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-(1-Methyl-1H-indazol-5-yl)ethanamine, a key building block in contemporary drug discovery. The indazole moiety is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This document details two primary, field-proven synthetic routes, starting from commercially available 5-cyano-1H-indazole and 1H-indazole-5-carboxylic acid, respectively. Each pathway is elaborated with step-by-step protocols, mechanistic insights, and quantitative data to support researchers, scientists, and drug development professionals in their synthetic endeavors. The guide emphasizes regioselective N-methylation, a critical step in the synthesis, and explores various reduction methodologies to obtain the target ethanamine.

Introduction: The Significance of the 1-Methyl-1H-indazole Scaffold

The 1H-indazole core is a bioisostere of indole and is prevalent in a multitude of biologically active compounds. The strategic placement of nitrogen atoms in the indazole ring allows for a diverse array of hydrogen bonding interactions with biological targets, making it a highly sought-after pharmacophore. N-alkylation of the indazole ring, particularly at the N1 position, is a common strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. 2-(1-Methyl-1H-indazol-5-yl)ethanamine, with its primary amine functionality, serves as a versatile intermediate for the introduction of various side chains and pharmacophoric elements, enabling the exploration of vast chemical space in drug discovery programs.

Primary Synthetic Pathways

Two principal and convergent synthetic pathways for the preparation of 2-(1-Methyl-1H-indazol-5-yl)ethanamine have been established, each with its own set of advantages and considerations. Both routes commence with a commercially available substituted 1H-indazole and hinge on a critical regioselective N-methylation step.

Pathway A: From 5-Cyano-1H-indazole

This pathway is arguably the more direct route, leveraging the nitrile group as a precursor to the ethanamine moiety. The synthesis involves two key transformations:

-

Regioselective N1-Methylation: The selective methylation of the N1 position of the indazole ring is paramount to avoid the formation of the N2-isomer, which can be challenging to separate. Conditions employing a strong base in an aprotic solvent are known to favor N1-alkylation.

-

Nitrile Reduction: The cyano group is then reduced to a primary amine. This can be achieved through various methods, including catalytic hydrogenation or chemical reduction with metal hydrides.

Caption: Synthetic route from 1H-Indazole-5-carboxylic Acid.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and scale.

Pathway A: From 5-Cyano-1H-indazole

Step 1: Synthesis of 1-Methyl-1H-indazole-5-carbonitrile

-

Rationale: The use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for the regioselective N1-alkylation of indazoles. The sodium cation is believed to coordinate with the indazole nitrogen atoms, sterically hindering the N2 position and favoring alkylation at N1.

-

Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 5-cyano-1H-indazole (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-indazole-5-carbonitrile.

-

Step 2: Synthesis of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

-

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Rationale: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The reaction proceeds via nucleophilic attack of the hydride on the nitrile carbon. [1][2] * Protocol:

-

To a stirred suspension of LiAlH₄ (2.0 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 1-methyl-1H-indazole-5-carbonitrile (1.0 eq.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite, washing with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 2-(1-Methyl-1H-indazol-5-yl)ethanamine.

-

-

-

Method 2: Catalytic Hydrogenation with Raney Nickel

-

Rationale: Catalytic hydrogenation is a milder and often more scalable method for nitrile reduction. Raney Nickel is a commonly used catalyst for this transformation. The reaction is typically carried out in an alcoholic solvent saturated with ammonia to suppress the formation of secondary amine byproducts.

-

Protocol:

-

To a solution of 1-methyl-1H-indazole-5-carbonitrile (1.0 eq.) in methanol saturated with ammonia, add Raney Nickel (approx. 10-20% by weight) under an inert atmosphere.

-

Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature or slightly elevated temperature (40-50 °C) for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the catalyst through a pad of Celite, washing with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography or crystallization to afford 2-(1-Methyl-1H-indazol-5-yl)ethanamine.

-

-

Pathway B: From 1H-Indazole-5-carboxylic Acid

Step 1: Synthesis of 1-Methyl-1H-indazole-5-carboxylic Acid

-

Rationale: Methylation of 1H-indazole-5-carboxylic acid can be achieved using various methylating agents. The use of dimethyl sulfate with a base like potassium carbonate in a polar aprotic solvent such as DMF is a common and effective method.

-

Protocol:

-

To a solution of 1H-indazole-5-carboxylic acid (1.0 eq.) in DMF, add potassium carbonate (2.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add dimethyl sulfate (1.2 eq.) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with 1N HCl to pH 3-4 to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain 1-methyl-1H-indazole-5-carboxylic acid.

-

Step 2: Synthesis of 1-Methyl-1H-indazole-5-carboxamide

-

Rationale: The conversion of a carboxylic acid to a primary amide can be achieved in a two-step, one-pot procedure by first converting the acid to its more reactive acid chloride, followed by reaction with ammonia.

-

Protocol:

-

Suspend 1-methyl-1H-indazole-5-carboxylic acid (1.0 eq.) in thionyl chloride (5-10 eq.) and add a catalytic amount of DMF.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in an anhydrous solvent like dichloromethane or THF and cool to 0 °C.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Filter the resulting solid and wash with water to remove ammonium chloride.

-

Dry the solid to obtain 1-methyl-1H-indazole-5-carboxamide.

-

Step 3: Synthesis of 2-(1-Methyl-1H-indazol-5-yl)ethanamine

-

Rationale: The reduction of a primary amide to a primary amine can be effectively carried out using a strong reducing agent like LiAlH₄.

-

Protocol:

-

Follow the protocol described in Pathway A, Step 2, Method 1, using 1-methyl-1H-indazole-5-carboxamide as the starting material.

-

Quantitative Data Summary

The following table summarizes representative yields for the key transformations described in this guide. It is important to note that these yields are illustrative and may vary depending on the specific reaction conditions and scale.

| Pathway | Step | Transformation | Starting Material | Product | Reagents and Conditions | Representative Yield |

| A | 1 | N1-Methylation | 5-Cyano-1H-indazole | 1-Methyl-1H-indazole-5-carbonitrile | CH₃I, NaH, THF | 70-85% |

| A | 2 | Nitrile Reduction | 1-Methyl-1H-indazole-5-carbonitrile | 2-(1-Methyl-1H-indazol-5-yl)ethanamine | LiAlH₄, THF | 60-75% |

| A | 2 | Nitrile Reduction | 1-Methyl-1H-indazole-5-carbonitrile | 2-(1-Methyl-1H-indazol-5-yl)ethanamine | H₂, Raney Ni, NH₃/MeOH | 65-80% |

| B | 1 | N1-Methylation | 1H-Indazole-5-carboxylic Acid | 1-Methyl-1H-indazole-5-carboxylic Acid | (CH₃)₂SO₄, K₂CO₃, DMF | 80-90% |